

Phase I Healthy Volunteer Study Results for 4SC-203

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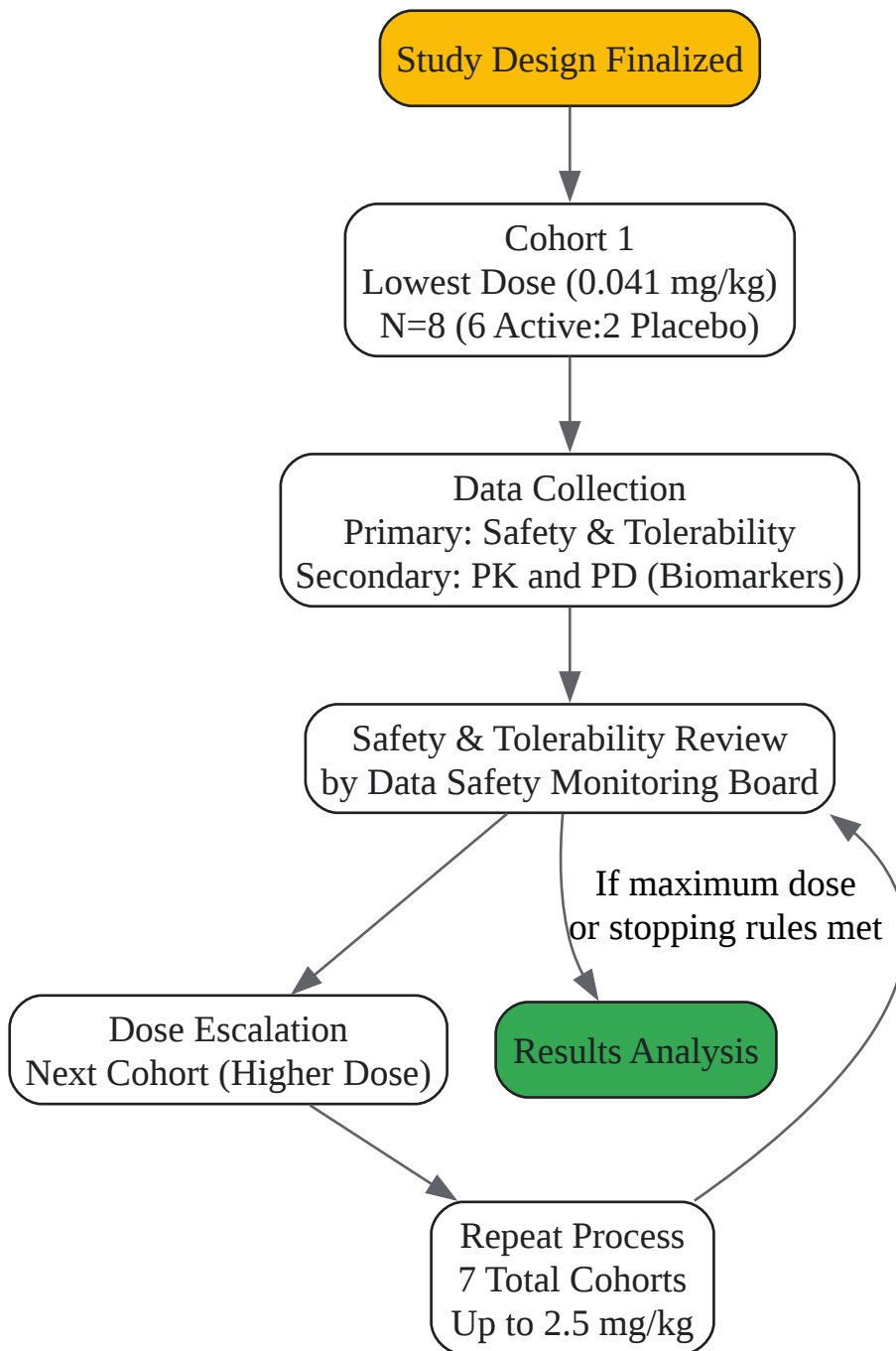
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The table below summarizes the key findings from the single-dose, dose-escalation Phase I study of **4SC-203**, based on the results announced in 2010 [1].

Aspect	Findings
Study Design	Randomized, double-blind, placebo-controlled, dose-escalation [1]
Participants	60 healthy male volunteers (aged 20-46) [1]
Dosing	Single intravenous doses, escalating from 0.041 mg/kg to 2.5 mg/kg [1]
Safety & Tolerability	Safe and well-tolerated. 33% experienced adverse events (AEs), mostly mild intensity; 3 moderate AEs. No dose-dependent increase in AEs, no Serious Adverse Events (SAEs), and no target organ toxicity [1].
Pharmacokinetics (PK)	Showed a dose-dependent increase in exposure, providing an excellent basis for further development [1].
Pharmacodynamics (PD)	Assessed via "appropriate biomarkers," though specific results were not detailed in the announcement [2].

Experimental Protocol and Study Methodology

For clarity, the workflow of this early clinical trial is outlined in the following diagram:



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The key methodological details were as follows:

- **Objective:** The primary purpose was to evaluate the **safety, tolerability, and pharmacokinetics** of a single dose of **4SC-203** [2].

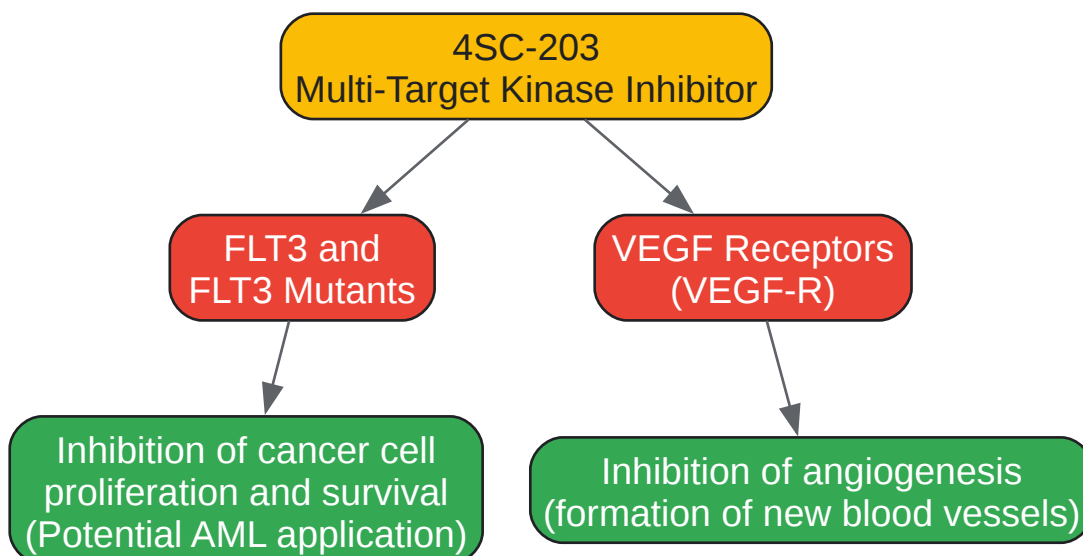
- **Population:** The study enrolled **60 healthy male subjects** aged 20 to 45 years who were in good health. Participants with evidence of significant renal, hepatic, cardiac, neurological, or other clinical diseases were excluded [2].
- **Dosing and Blinding:** The drug was administered as a **single intravenous dose**. The study was **double-blind**, meaning neither the participants nor the investigators knew who was receiving the active drug or the placebo [1] [3].
- **Analysis:** The investigation of safety and pharmacokinetics was conducted over a **14-day period** following dosing [2].

The Rationale for Testing an Anticancer Drug in Healthy Volunteers

4SC-203 is a **multi-target kinase inhibitor**. In preclinical studies, it showed strong activity against **FLT3** and **FLT3 mutants**, which are important drivers in Acute Myeloid Leukemia (AML), as well as **VEGF receptors**, which are involved in tumor angiogenesis [3]. The decision to test it in healthy volunteers, rather than cancer patients, deviates from the traditional approach for cytotoxic chemotherapy and is enabled by several factors related to modern targeted therapies [4]:

- **Safer Drug Profile:** Newer, **non-cytotoxic anticancer drugs** (like many kinase inhibitors) have a considerably lower toxicity profile, making their use in healthy volunteers more ethically justifiable [4].
- **Cleaner Data:** Studying pharmacokinetics in healthy volunteers provides data **not confounded by the underlying disease** or multiple medications often seen in advanced cancer patients. This allows for a clearer understanding of the drug's inherent properties [4].
- **Efficiency:** **Rapid subject accrual** in healthy volunteer studies can speed up early-phase development [4].

This mechanism of action is illustrated below:



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Insights for Researchers

The Phase I trial successfully established a **favorable safety and PK profile** for **4SC-203**, which is the primary goal of such early studies. The clean data on dose exposure is a positive indicator for further development [1].

It is important to note that this information is from 2010, and the subsequent development path for **4SC-203** is unclear based on the available data. For a complete comparison with other alternatives, more current information on its progression to trials in patient populations would be necessary.

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References

1. 4SC Announces First-in-Man Phase I Results for 4SC-203 [technologynetworks.com]
2. Single Dose Study With 4SC-203 in Healthy Volunteers [trial.medpath.com]

3. 4SC Announces Start of Dosing in First-in-Man Phase I ... [technologynetworks.com]

4. Phase I clinical trials of anticancer drugs in healthy ... [pmc.ncbi.nlm.nih.gov]

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